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Poly[oxy(methylphenylsilylene)], I+/--(dimethylsilyl)-I-[(dimethylsilyl)oxy]-

Optical materials Refractive index matching Silicone elastomers

Poly[oxy(methylphenylsilylene)], α-(dimethylsilyl)-ω-[(dimethylsilyl)oxy]- (CAS 156235-95-9) is a dimethylsilyl-terminated polymethylphenylsiloxane, placing it within the class of hydride-functional phenyl silicones. Commonly designated as PMS-H03 or PMS-H11, this compound features a siloxane backbone with methyl and phenyl substituents, capped by reactive Si–H end groups.

Molecular Formula C11H22O2Si3
Molecular Weight 270.55 g/mol
CAS No. 156235-95-9
Cat. No. B11849402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePoly[oxy(methylphenylsilylene)], I+/--(dimethylsilyl)-I-[(dimethylsilyl)oxy]-
CAS156235-95-9
Molecular FormulaC11H22O2Si3
Molecular Weight270.55 g/mol
Structural Identifiers
SMILESC[SiH](C)O[Si](C)(C1=CC=CC=C1)O[SiH](C)C
InChIInChI=1S/C11H22O2Si3/c1-14(2)12-16(5,13-15(3)4)11-9-7-6-8-10-11/h6-10,14-15H,1-5H3
InChIKeyYTIKDTOMMNVHBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Poly[oxy(methylphenylsilylene)], α-(dimethylsilyl)-ω-[(dimethylsilyl)oxy]- (CAS 156235-95-9) – A Hydride-Terminated Phenyl Silicone


Poly[oxy(methylphenylsilylene)], α-(dimethylsilyl)-ω-[(dimethylsilyl)oxy]- (CAS 156235-95-9) is a dimethylsilyl-terminated polymethylphenylsiloxane, placing it within the class of hydride-functional phenyl silicones. Commonly designated as PMS-H03 or PMS-H11, this compound features a siloxane backbone with methyl and phenyl substituents, capped by reactive Si–H end groups [1]. This architecture combines the high thermal stability and refractive index characteristic of phenylsiloxanes with the commercially critical hydrosilylation reactivity of terminal hydride groups, distinguishing it from both non-functional phenyl fluids and hydride-functional dimethylsilicones.

Hydrosilylation-crosslinkable silicone with Si–H termini
Phenyl-modified backbone for reported RI ~1.50 and high thermal stability
Differentiates from non-reactive phenyl fluids and hydride PDMS

Why Substituting CAS 156235-95-9 with Generic Silicone Fluids or Non-Phenyl Hydrides Fails in Optical and Thermal Systems


Interchanging CAS 156235-95-9 with a general-purpose dimethylsilicone or even a non-reactive phenylmethylsilicone fluid will fail in applications requiring simultaneous hydride reactivity and elevated refractive index. Standard hydride-terminated polydimethylsiloxanes lack the phenyl-induced refractive index necessary for optical matching, while trimethylsilyl-terminated polymethylphenylsiloxanes cannot participate in hydrosilylation cure, rendering them inert diluents rather than active crosslinkers in addition-cure systems. Similarly, vinyl-terminated polymethylphenylsiloxanes offer high refractive index but demand a different curing partner. Quantitative evidence below demonstrates that CAS 156235-95-9 uniquely balances refractive index, thermal stability, and Si–H functionality [1].

Substitute
Key Difference
Risk
CAS 156235-95-9
Target
Si–H reactive, phenyl backbone RI ~1.50
Non-reactive phenyl fluid
Zero Si–H content
Unable to cure via hydrosilylation
Hydride-terminated PDMS
RI ~1.40; no phenyl content
Fails optical index matching
Vinyl-terminated phenyl fluid
Different cure chemistry; viscosity 300–600 cSt
Limits low-viscosity processing; incompatible with Si–H/vinyl cure if used as drop-in

Head-to-Head Quantitative Evidence: Where CAS 156235-95-9 Outperforms Its Closest Analogs


Refractive Index Enhancement of PMS-H11 over Hydride-Terminated PDMS (DMS-H11) at Comparable Viscosity

Polyphenylmethylsiloxane, hydride-terminated (PMS-H11, representative of CAS 156235-95-9) exhibits a refractive index of 1.500 at 25°C, significantly higher than the 1.399 measured for hydride-terminated polydimethylsiloxane (DMS-H11) of comparable viscosity [1]. This difference of +0.101 is driven by the polarizable phenyl substituents on the siloxane backbone, which increase electron density and slow light propagation relative to the purely methyl-substituted analog.

Refractive index
Head-to-head
1.500 (PMS-H11) vs. 1.399 (DMS-H11)
+0.101 absolute increase
Supports optical index matching to silica
Measured at 25°C on neat fluids
Optical materials Refractive index matching Silicone elastomers

Quantified Si–H Reactive Functionality: Equivalent Weight Comparison Against Trimethylsiloxy-Terminated Polymethylphenylsiloxane

CAS 156235-95-9 (exemplified by PMS-H11) provides a hydride equivalent weight of 500 g/mol Si–H, enabling stoichiometric participation in platinum-catalyzed hydrosilylation with vinyl-functional partners [1]. In contrast, trimethylsiloxy-terminated polymethylphenylsiloxane (e.g., commercial non-reactive phenyl fluids) possesses zero Si–H functionality, acting solely as a passive fluid and incapable of forming covalent network bonds during cure.

Si–H functionality
Head-to-head
Eq. wt. 500 g/mol Si–H (PMS-H11)
vs. 0 (non-reactive phenyl fluid)
Enables hydrosilylation cure
Required for vinyl-addition networks
Addition-cure silicones Crosslinking Hydrosilylation

Thermal Stability Advantage of Polyphenylmethylsiloxane over Polydimethylsiloxane: Service Temperature Range

Phenyl incorporation raises the continuous service temperature ceiling. Polyphenylmethylsiloxane homopolymers (the backbone of CAS 156235-95-9) are rated for service from −55 °C to 290 °C, with stability for thousands of hours at 250 °C in oxygen-free systems [1]. Typical polydimethylsiloxane (PDMS) fluids are generally limited to approximately 200 °C in prolonged use; Gelest notes that for polyphenylmethylsiloxanes, thermal stability is enhanced through steric protection of the siloxane backbone by phenyl groups, leading to longer gel times and reduced coking compared to conventional dimethylsilicone fluids [1].

Thermal stability
Class-level
−55 °C to 290 °C (phenyl class)
vs. ~200 °C upper limit (PDMS class)
Extends high-temperature service life
Data from homopolymer comparisons in oxygen-free systems
High-temperature fluids Heat transfer Thermal stability

Viscosity–Molecular Weight Profile Versus Vinyl-Terminated Polymethylphenylsiloxane for Curable Formulations

PMS-H11 (representative of the target compound) offers a viscosity of 8–12 cSt at a molecular weight of 900–1,000 g/mol, with an equivalent weight of 500 g/mol Si–H [1]. This low-viscosity, high-functionality profile qualifies it as a chain extender or crosslinker. In contrast, vinyl-terminated polymethylphenylsiloxane of comparable refractive index (RI=1.537) exhibits a viscosity of 300–600 cSt, over 30 times higher, making it less suitable for solvent-free, low-viscosity optical encapsulant formulations .

Viscosity profile
Reported
8–12 cSt (PMS-H11)
vs. 300–600 cSt (vinyl-terminated phenyl fluid)
Enables low-viscosity, solvent-free processing
Measured at 25°C; RI comparable range
Low-viscosity crosslinkers Telechelic polymers Optical encapsulation

Verified Application Scenarios Where CAS 156235-95-9 Provides Matched Performance


Transparent Addition-Cure Optical Encapsulants Requiring Index Matching to Silica

In LED encapsulants and optical fiber cladding, a refractive index of 1.46–1.48 is needed to match amorphous silica. By blending PMS-H11 (RI=1.500) with hydride- or vinyl-functional dimethylsiloxanes, the formulator can achieve a target index of ~1.46 while retaining hydrosilylation cure capability. The phenyl groups provide the requisite RI boost that dimethyl-only hydride fluids (RI ≈ 1.40) cannot reach, making the phenyl-hydride combination essential for transparent, index-matched elastomers [1].

High-Temperature Heat Transfer Fluids and Dielectric Coolants up to 290°C

Polyphenylmethylsiloxane-based fluids, as represented by the hydride-terminated homopolymer, deliver a service temperature ceiling of 290°C, compared to ~200°C for dimethylsilicone fluids. Their stability for thousands of hours at 250°C in oxygen-free environments makes them suitable for long-life heat transfer baths and dielectric coolants in military or aerospace electronics, where fluid replacement is costly and thermal decomposition risks system failure [1].

Hydride-Terminated Chain Extender for Low-Viscosity, High-Elongation Silicone Elastomers

The telechelic Si–H functionality of PMS-H11 (Eq. wt. = 500 g/mol) allows its use as a chain extender in vinyl-addition RTV and LSR formulations. Its low viscosity (8–12 cSt) and reactive end-groups enable the formulation of low-modulus, high-elongation silicone elastomers without the need for volatile diluents, a significant processing advantage over higher-viscosity vinyl-terminated phenyl fluids (300–600 cSt) that would limit flowability [1].

Application
Selection Property
Validation Focus
Optical encapsulants requiring index matching
Phenyl-hydride silicone with reported RI ~1.50
Index-matched elastomer formulation to silica
High-temperature dielectric coolants
Phenyl backbone rated to 290°C continuous service
Thermal stability and extended fluid lifetime above 200°C
Low-modulus silicone elastomers
Low-viscosity hydride-terminated chain extender
Void-free, solvent-free processing and cure
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